4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Overview
Description
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a trityl group and a 4-fluorophenyl group
Preparation Methods
The synthesis of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Chemical Reactions Analysis
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles such as halogens and nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups on the aromatic rings.
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole can be compared with other similar compounds such as:
4-Fluorophenylacetylene: This compound also contains a fluorophenyl group but differs in its alkyne functionality.
Fluorobenzene: A simpler aromatic compound with a single fluorine substituent, lacking the pyrazole and trityl groups.
The uniqueness of this compound lies in its combination of the pyrazole ring, trityl group, and fluorophenyl group, which confer distinct electronic and steric properties that are valuable in various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-tritylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2/c29-27-18-16-22(17-19-27)23-20-30-31(21-23)28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVEINQDUOODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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